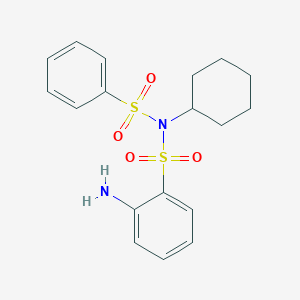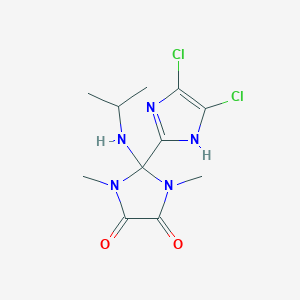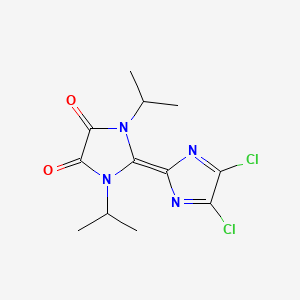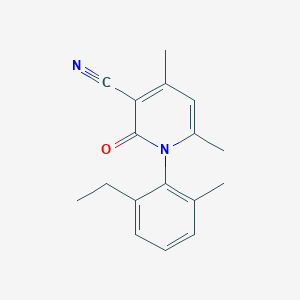
ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate: is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate typically involves multiple steps:
Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form 2-methyl-4-oxoquinazoline.
Amination: The next step is the introduction of the amino group at the 6-position. This can be done by nitration followed by reduction, or by direct amination using suitable reagents such as ammonia or amines.
Carbamoylation: The final step involves the reaction of the 6-amino-2-methyl-4-oxoquinazoline with ethyl chloroformate to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Pharmacology: Research focuses on its potential as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate can be compared with other quinazoline derivatives:
Ethyl N-(6-amino-4-oxoquinazolin-3-yl)carbamate: Lacks the methyl group at the 2-position, which can affect its biological activity and binding affinity.
This compound: Similar structure but with different substituents, leading to variations in chemical reactivity and biological effects.
This compound: Contains additional functional groups that can enhance or reduce its activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and make it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl N-(6-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12(18)15-16-7(2)14-10-5-4-8(13)6-9(10)11(16)17/h4-6H,3,13H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBDXSFOKYQZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[6-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-3-yl]-N-prop-2-enylcarbamate](/img/structure/B8040216.png)

![3-Methyl-1-phenylpyrazolo[3,4-b]quinoline-4-carbonitrile](/img/structure/B8040248.png)
![1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B8040250.png)
![2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol](/img/structure/B8040256.png)
![2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid](/img/structure/B8040259.png)
![N-[4-(benzenesulfonylsulfamoyl)phenyl]-2-methylprop-2-enamide](/img/structure/B8040260.png)



![2-[2-(2-Bicyclo[2.2.1]hept-5-enyl)-1,3-oxazolidin-3-yl]ethanol](/img/structure/B8040287.png)
![N-[benzamido(cyclohex-3-en-1-yl)methyl]benzamide](/img/structure/B8040292.png)
